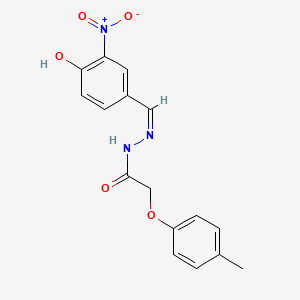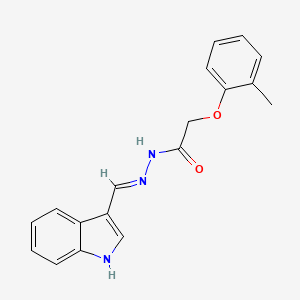![molecular formula C17H27ClN2O2 B6028263 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B6028263.png)
1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports world as a performance-enhancing drug due to its ability to increase endurance and improve muscle metabolism.
Mécanisme D'action
1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating energy metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy production and utilization. In addition, PPARδ activation has been shown to reduce inflammation and oxidative stress, which are key contributors to the development of metabolic disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased endurance, improved muscle metabolism, and reduced inflammation. It has been found to increase the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and glucose uptake, which results in improved energy production and utilization. In addition, it has been shown to decrease the expression of genes involved in inflammation and oxidative stress, which are key contributors to the development of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride for lab experiments is its ability to improve endurance and muscle metabolism, which can be useful for studying the effects of exercise and physical activity on metabolic health. However, one of the limitations of this compound is its potential to interact with other drugs and supplements, which can complicate experimental design and interpretation of results.
Orientations Futures
There are several future directions for research on 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride, including its potential use as a treatment for metabolic disorders, its effects on exercise performance and recovery, and its potential interactions with other drugs and supplements. In addition, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans, as well as its potential for abuse in the sports world.
Méthodes De Synthèse
The synthesis of 1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride involves a multistep process that starts with the reaction of 4-(3-methoxyphenoxy)but-2-en-1-ol with piperazine in the presence of a base catalyst. The resulting intermediate is then treated with ethyl iodide to form the final product, this compound.
Applications De Recherche Scientifique
1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. In addition, it has been found to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis.
Propriétés
IUPAC Name |
1-ethyl-4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-18-10-12-19(13-11-18)9-4-5-14-21-17-8-6-7-16(15-17)20-2;/h4-8,15H,3,9-14H2,1-2H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTOBDPKFNHSCJ-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC=CCOC2=CC=CC(=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C=C/COC2=CC=CC(=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)
![3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6028198.png)
![N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B6028201.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)urea](/img/structure/B6028213.png)
![1-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B6028219.png)
![N-(4-cyanophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6028221.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B6028235.png)
![2-{[5-ethyl-1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6028240.png)
![N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6028244.png)


![4-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6028271.png)